Physicochemical Differentiation: Computed Lipophilicity (XLogP3-AA) of Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate
The computed lipophilicity (XLogP3-AA) of the target compound is 3.9, as reported in PubChem [1]. This value can be compared to the parent, unsubstituted scaffold, Ethyl benzofuran-2-carboxylate, which has an XLogP3 of 2.6 [2]. This demonstrates a quantifiable difference in lipophilicity due to the presence of the chloro and methyl substituents.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.9 (XLogP3-AA) |
| Comparator Or Baseline | Ethyl benzofuran-2-carboxylate (XLogP3 = 2.6) |
| Quantified Difference | The target compound exhibits a 1.3 unit increase in XLogP3. |
| Conditions | Computational prediction by XLogP3 algorithm (PubChem). |
Why This Matters
Higher lipophilicity directly impacts membrane permeability and oral bioavailability, making this compound a more suitable intermediate for developing cell-permeable probes or CNS-targeted therapeutics compared to less lipophilic analogs.
- [1] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2384599, Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate. View Source
- [2] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 688534, Ethyl 1-benzofuran-2-carboxylate. View Source
